methyl 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)5-8-6-9(10(13)14-4)12(3)11-8/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHIWRQHMDGOPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Biological Activity
Methyl 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylate has been studied for its potential pharmacological properties. Compounds in the pyrazole family are known for exhibiting various biological activities, including:
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for anti-inflammatory drugs.
- Neuroprotective Properties : Some studies suggest that this compound may protect neuronal cells from damage, which is crucial in developing treatments for neurodegenerative diseases.
Case Study: Neuroprotection
A study examined the neuroprotective effects of this compound in vitro. The results indicated a significant reduction in oxidative stress markers in neuronal cultures treated with the compound, suggesting its potential utility in neuroprotection.
Agricultural Applications
Herbicide Development
this compound is being explored as a building block for herbicides. Its structural properties allow it to interact effectively with plant growth regulators, potentially leading to the development of new herbicidal formulations.
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| This compound | Contains isobutyl and methyl groups | Potential herbicidal activity |
| Isopyrazam | Related pyrazole compound | Effective against various weeds |
| Sedaxane | Another pyrazole derivative | Broad-spectrum fungicide |
The unique combination of functional groups in this compound enhances its activity against specific target weeds while minimizing harm to crops .
Material Science
Synthesis of Advanced Materials
The compound's ability to form stable complexes with metals has led to its exploration in creating advanced materials. For instance, it can be used as a ligand in coordination chemistry, contributing to the development of new catalysts and materials with enhanced properties.
Case Study: Catalytic Applications
A recent study demonstrated that incorporating this compound into metal-organic frameworks (MOFs) improved catalytic efficiency in organic reactions. The MOFs exhibited enhanced stability and reactivity compared to traditional catalysts .
Mechanism of Action
The mechanism by which methyl 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Structural and Functional Differences
Physicochemical and Functional Insights
Substituent Effects: The isobutyl group in the target compound increases steric hindrance compared to the smaller methyl or methoxy groups in analogs. This could reduce crystallization tendencies or enhance lipid solubility, impacting bioavailability in pharmaceutical contexts .
Hydrogen Bonding and Crystal Packing: The absence of hydrogen-bond donors (e.g., NH groups) in 1-methyl-substituted pyrazoles may reduce intermolecular interactions compared to unsubstituted analogs, influencing solubility and melting points .
Applications :
- Ethyl 3-Methyl-1H-Pyrazole-5-Carboxylate (CAS 4027-57-0) is utilized in pesticide synthesis, where its methyl group at position 3 may optimize interactions with biological targets .
- Ethyl 5-Methoxy-1-Methyl-1H-Pyrazole-3-Carboxylate (CAS 139297-50-0) contains a methoxy group, which can enhance electronic effects for pharmaceutical intermediate reactivity .
- The isobutyl group in the target compound may improve penetration through lipid membranes, making it suitable for agrochemical applications.
Biological Activity
Methyl 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylate (C₉H₁₄N₂O₂), a compound belonging to the pyrazole family, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with an isobutyl group and a carboxylate functional group. This structural arrangement enhances its reactivity and biological activity, making it a versatile candidate for drug development. The molar mass of this compound is approximately 182.22 g/mol, and it exhibits properties that allow for various chemical modifications .
1. Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits notable anti-inflammatory and analgesic properties. Studies have shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, one study reported IC₅₀ values of 5.40 μM for COX-1 and 0.01 μM for COX-2, highlighting its potency compared to conventional anti-inflammatory drugs .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known for their broad-spectrum activity against various pathogens, including bacteria and fungi. This compound has shown promising results against several strains, making it a potential candidate for developing new antimicrobial agents .
3. Anticancer Potential
Recent studies suggest that this compound may possess anticancer properties. It has been investigated for its effects on cancer cell lines, demonstrating the ability to induce apoptosis in breast cancer cells (MDA-MB-231). The compound enhances caspase activity, indicating its role in programmed cell death pathways .
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions that allow for the introduction of the isobutyl group and carboxylate moiety. Common methods include:
- Condensation Reactions : Combining hydrazine derivatives with appropriate carbonyl compounds.
- Carboxylation : Introducing the carboxylate group through various synthetic pathways.
These methods enable the fine-tuning of the compound's structure to enhance its biological activity .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways, such as COX enzymes.
- Cell Signaling Modulation : By interacting with cellular signaling pathways, it can influence cell proliferation and apoptosis .
Case Studies
Several case studies have demonstrated the efficacy of this compound in various biological assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
